molecular formula C11H18O B14688931 8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene CAS No. 25016-95-9

8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene

Cat. No.: B14688931
CAS No.: 25016-95-9
M. Wt: 166.26 g/mol
InChI Key: NQRGFHZCBMMUJG-UHFFFAOYSA-N
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Description

8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene is an organic compound characterized by its unique structure, which includes an octadiene backbone with a prop-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene can be achieved through several synthetic routes. One common method involves the reaction of octa-1,6-diene with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its medicinal properties could lead to the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Nerol: A similar compound with a different functional group arrangement.

    4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another compound with a similar backbone but different substituents.

Properties

CAS No.

25016-95-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

8-prop-2-enoxyocta-1,6-diene

InChI

InChI=1S/C11H18O/c1-3-5-6-7-8-9-11-12-10-4-2/h3-4,8-9H,1-2,5-7,10-11H2

InChI Key

NQRGFHZCBMMUJG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCOCC=C

Origin of Product

United States

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